molecular formula C21H26O8 B3030437 (1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol CAS No. 905726-70-7

(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol

Cat. No.: B3030437
CAS No.: 905726-70-7
M. Wt: 406.4 g/mol
InChI Key: JVQPMSYMHZSFNV-IKLBINMZSA-N
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Description

(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C21H26O8 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16276778 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol is a complex phenolic derivative with notable biological activities. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activities. The presence of hydroxyl groups, methoxy groups, and a propenyl side chain are significant for its interaction with biological systems.

Molecular Formula

  • C : 20
  • H : 25
  • O : 5

IUPAC Name

  • This compound

Antioxidant Activity

Research indicates that phenolic compounds exhibit strong antioxidant properties. The compound has been evaluated for its capacity to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Results

CompoundEC50 (µg/mL)Assay Type
(1R,2S)-Compound19 - 31DPPH Scavenging
Control (Vitamin C)10DPPH Scavenging

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antifungal agent.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Candida albicans50
Staphylococcus aureus100
Escherichia coli75

Anticancer Activity

The antiproliferative effects of the compound have been assessed in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) cell lines.

Table 3: Anticancer Activity Results

Cell LineIC50 (µg/mL)
HepG230
Caco-245
MG6340

The biological activities of this compound are attributed to its ability to modulate various cellular pathways. For instance:

  • Antioxidant Mechanism : The hydroxyl groups in the molecule are believed to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress.
  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Study on Antioxidant and Antimicrobial Properties

A study conducted on derivatives of propenylbenzenes found that compounds similar to the one exhibited significant antioxidant and antimicrobial activities. The results indicated a correlation between structural features and biological efficacy, highlighting the importance of methoxy and hydroxyl substitutions on the aromatic rings .

Study on Cytotoxic Effects

In another study focusing on the cytotoxic effects against cancer cell lines, it was observed that the compound's structural characteristics significantly influenced its potency. The presence of multiple hydroxyl groups was linked to enhanced anticancer activity .

Properties

IUPAC Name

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPMSYMHZSFNV-IKLBINMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 2
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 3
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 4
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 5
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 6
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol

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